Comprehensive Physicochemical Profiling and Synthetic Methodology of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid
Comprehensive Physicochemical Profiling and Synthetic Methodology of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In modern rational drug design, the selection of bifunctional building blocks is critical for developing high-affinity ligands, such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS: 878714-39-7) [1][2] is a highly versatile, pharmacophorically rich intermediate. Featuring a carboxylic acid for vector extension, a secondary amine for hydrogen bonding, and a pyridine ring for target engagement, this compound serves as a foundational core for synthesizing complex therapeutics.
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. This whitepaper details the compound's physicochemical properties, elucidates the causality behind its structural utility in drug design, and provides a field-proven, self-validating synthetic protocol for its preparation via chemoselective reductive amination.
Physicochemical Properties & Structural Identifiers
Accurate structural identification and property profiling are the first steps in integrating any building block into a high-throughput screening or synthesis pipeline. The quantitative data[2][3] for 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is summarized in Table 1.
Table 1: Physicochemical and Structural Specifications
| Property | Value / Description |
| Chemical Name (IUPAC) | 2-methyl-3-(pyridin-3-ylmethylamino)benzoic acid |
| CAS Registry Number | 878714-39-7 |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| MDL Number | MFCD07395217 |
| Canonical SMILES | CC1=C(NCC2=CC=CN=C2)C=CC=C1C(=O)O |
| InChI Key | NGXRKJYCGOTLFE-UHFFFAOYSA-N |
| Physical State | Solid |
| Standard Purity | ≥95.0% |
Pharmacophoric Significance in Rational Drug Design
The utility of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid lies in its precise spatial arrangement of functional groups. Each moiety serves a distinct, causal role in target binding and synthetic elaboration:
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The Pyridine Ring: Acts as a classic bioisostere for a benzene ring, improving the overall aqueous solubility of the final drug candidate. More importantly, the nitrogen atom serves as a potent hydrogen bond acceptor , frequently utilized to interact with the hinge region of kinase active sites.
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The Secondary Amine: Provides a hydrogen bond donor and serves as a potential site for further functionalization (e.g., methylation or acylation) to modulate lipophilicity.
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The Carboxylic Acid: Acts as a synthetic handle for amide coupling . This allows chemists to extend the molecule into solvent-exposed regions or attach it to E3 ligase ligands via PEG linkers in PROTAC development.
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The Ortho-Methyl Group: This is the most strategically important feature. The steric bulk of the methyl group induces a specific dihedral angle twist between the aromatic ring and the amine/carboxylic acid. This conformational locking minimizes the entropic penalty upon target binding, a principle famously utilized in the development of the ABL kinase inhibitor imatinib.
Pharmacophoric features and their functional roles in rational drug design.
Synthetic Methodology: Chemoselective Reductive Amination
The most efficient route to synthesize this compound is via the reductive amination of 2-methyl-3-aminobenzoic acid with 3-pyridinecarboxaldehyde.
Causality of Reagent Selection: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN). As established by [4][5], the electron-withdrawing acetoxy groups in NaBH(OAc)₃ reduce the nucleophilicity of the hydride. This prevents the premature reduction of the aldehyde before the imine has fully formed. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH₃CN under acidic conditions, ensuring a safer and higher-yielding process.
Step-by-Step Protocol
Reagents Required:
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2-Methyl-3-aminobenzoic acid (1.0 eq)
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3-Pyridinecarboxaldehyde (1.05 eq)
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Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)
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Glacial Acetic Acid (1.0 eq)
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1,2-Dichloroethane (DCE) (Solvent, 0.2 M)
Procedure:
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Imine Formation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-methyl-3-aminobenzoic acid (1.0 eq) and 3-pyridinecarboxaldehyde (1.05 eq). Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE).
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Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise. Rationale: The weak acid catalyzes the formation of the Schiff base (imine) by protonating the carbonyl oxygen, making it more electrophilic without fully protonating the basic amine.
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Stirring: Allow the reaction mixture to stir at room temperature (20-25°C) under an inert nitrogen atmosphere for 1 to 2 hours.
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Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM. The disappearance of the aldehyde spot and the appearance of a new, UV-active imine spot confirms successful intermediate formation.
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Reduction: Cool the flask to 0°C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the mild exotherm and prevents thermal degradation of the intermediate.
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Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-12 hours.
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Validation Checkpoint 2: LC-MS analysis should reveal the complete consumption of the imine mass and the appearance of the desired product mass ([M+H]⁺ = 243.27).
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Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose unreacted borohydride. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure product.
Synthetic workflow for 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch before downstream biological assays or structural elaboration, the compound must be validated against the following analytical standards:
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LC-MS (ESI+): A dominant peak at m/z 243.27 ([M+H]⁺) must be observed.
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¹H NMR (400 MHz, DMSO-d₆): Key diagnostic peaks include:
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A singlet at ~2.20 ppm integrating for 3H (ortho-methyl group).
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A doublet or broad singlet at ~4.50 ppm integrating for 2H (benzylic methylene linker).
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Downfield aromatic signals between 8.40–8.60 ppm corresponding to the electron-deficient pyridine protons.
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References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Sources
- 1. 2-Methyl-3-[ (pyridin-3-ylmethyl) -amino]-benzoic acid - GenPrice UK [genprice.uk]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. aaronchem.com [aaronchem.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
